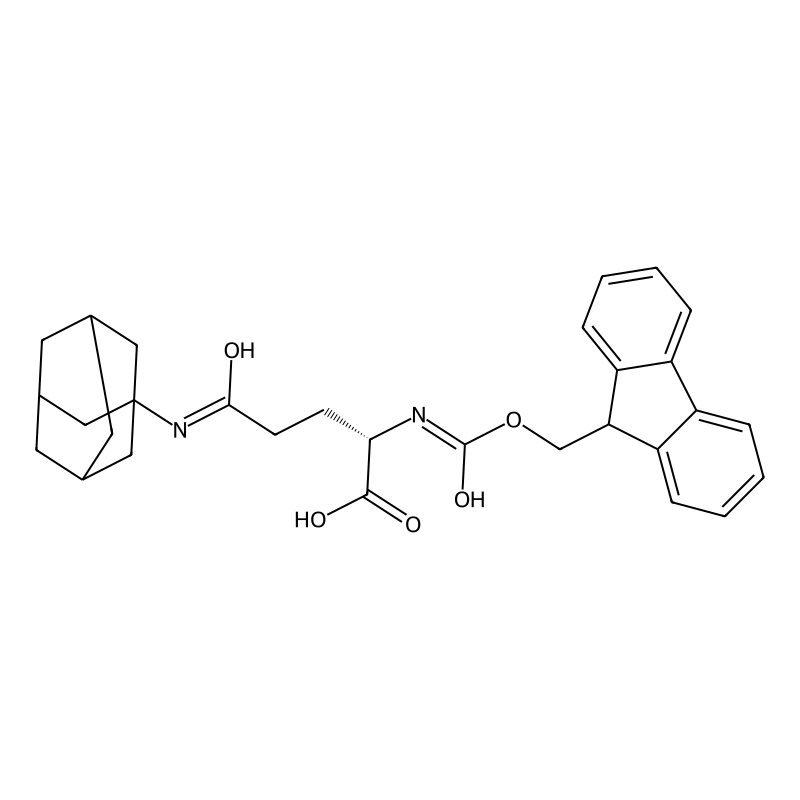

Fmoc-Gln(1-adamantyl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Building Blocks for Peptide Synthesis

Fmoc-Gln(1-adamantyl)-OH is a chemical compound used in scientific research, particularly in the field of peptide synthesis. It belongs to a class of molecules known as Fmoc-protected amino acids. Fmoc stands for Fluorenylmethoxycarbonyl, a protecting group that shields the amino acid's amine functionality during peptide chain assembly. Gln(1-adamantyl) represents a modified glutamine (Gln) amino acid where the side chain (R group) is attached to an adamantyl moiety. Adamantane is a tricyclic cage structure offering unique properties for researchers.

Site-Specific Introduction of Adamantyl Group

The incorporation of Fmoc-Gln(1-adamantyl)-OH into a peptide sequence allows for the site-specific introduction of the adamantyl group. This modification can be used to achieve various research objectives. Some potential applications include:

- Improving Peptide Stability and Solubility: Adamantyl groups can enhance the stability of peptides against enzymatic degradation []. Additionally, the bulky nature of adamantane can influence the peptide's conformation and improve its solubility in organic solvents [].

- Probing Protein-Protein Interactions: Adamantyl tags can serve as probes to study protein-protein interactions. The bulky and hydrophobic nature of the adamantyl group can affect the binding affinity of the peptide to its target protein [].

- Delivery of Therapeutic Agents: Researchers are exploring the use of adamantyl-modified peptides for targeted drug delivery applications. The adamantyl group can potentially facilitate the penetration of peptides into cells and improve their bioavailability.

Fmoc-Gln(1-adamantyl)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-L-glutamine (1-adamantyl), is a derivative of the amino acid glutamine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an adamantyl side chain. The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group, allowing for selective reactions at the carboxyl group. The 1-adamantyl group enhances the compound's hydrophobicity and can influence its biological interactions and stability.

- Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide, to yield free glutamine.

- Coupling Reactions: It can react with other activated amino acids to form peptide bonds, facilitating the synthesis of longer peptides.

- Side Reactions: Potential side reactions include racemization during coupling and formation of by-products due to the presence of the adamantyl group under certain conditions .

The synthesis of Fmoc-Gln(1-adamantyl)-OH generally involves several steps:

- Protection of Glutamine: The amino group of glutamine is protected using the Fmoc group.

- Introduction of Adamantyl Group: The 1-adamantyl moiety is introduced through a coupling reaction with an appropriate adamantyl derivative.

- Purification: The product is purified typically via chromatography techniques to ensure high purity for subsequent applications .

Fmoc-Gln(1-adamantyl)-OH is primarily used in:

- Peptide Synthesis: As a building block in solid-phase peptide synthesis, particularly for synthesizing peptides that require specific hydrophobic characteristics.

- Drug Development: Its unique structure may be explored for developing novel therapeutic agents that target specific biological pathways or receptors.

- Bioconjugation: It can be used in bioconjugation strategies where precise control over peptide sequences is necessary .

Several compounds are structurally similar to Fmoc-Gln(1-adamantyl)-OH, each with unique properties:

| Compound Name | Structure Characteristics | Uniqueness |

|---|---|---|

| Fmoc-Gln-OH | Contains Fmoc but lacks adamantyl group | Simpler structure, less hydrophobicity |

| Fmoc-Ala(1-adamantyl)-OH | Similar adamantyl side chain but different amino acid | Variation in biological activity due to alanine |

| Fmoc-Glu(1-adamantyl)-OH | Contains glutamic acid instead of glutamine | Different charge properties affecting solubility |

| N-tert-butoxycarbonyl-L-glutamine | Uses tert-butoxycarbonyl instead of Fmoc | Different reactivity and stability |

The uniqueness of Fmoc-Gln(1-adamantyl)-OH lies in its combination of the Fmoc protecting group and the bulky adamantyl side chain, which provides enhanced stability and solubility compared to other similar compounds. This makes it particularly suitable for solid-phase peptide synthesis applications where specific hydrophobic characteristics are desired.

Fmoc-Gln(1-adamantyl)-OH is a chemically modified amino acid derivative engineered for applications in solid-phase peptide synthesis (SPPS). Its structure integrates two critical elements:

- 9-Fluorenylmethoxycarbonyl (Fmoc) protection at the N-terminal, enabling selective deprotection under mild basic conditions.

- 1-Adamantyl side-chain modification on the glutamine residue, which enhances hydrophobicity and steric properties.

This compound is pivotal in synthesizing peptides with tailored steric and hydrophobic profiles, particularly for studying protein-ligand interactions or designing therapeutically relevant peptides.

Historical Development of Adamantyl-Based Protection

The use of adamantane derivatives in peptide chemistry traces back to early endeavors in hydrocarbon scaffold optimization. Key milestones include:

Adamantyl groups were first explored for their rigid, hydrophobic properties, which complement the Fmoc/t-Bu strategy in SPPS.

Nomenclature and Classification in Amino Acid Derivatives

Fmoc-Gln(1-adamantyl)-OH is formally named (2S)-5-(1-adamantylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid (CAS 159926-84-8).

Classification

- Primary Class: Fmoc-protected amino acids with side-chain modifications.

- Subclass: Glutamine derivatives with steric/hydrophobic side-chain protectants.

- Functional Role: Reduces undesired intramolecular interactions (e.g., aspartimide formation) during SPPS.

Overview of Fmoc-Based Amino Acid Protection Strategies

The Fmoc group remains the cornerstone of modern peptide synthesis due to its orthogonal protection and compatibility with mild deprotection conditions.

Key Attributes of Fmoc Protection

| Property | Fmoc | Comparison to Boc |

|---|---|---|

| Deprotection Reagent | Piperidine (20–50%) | TFA (trifluoroacetic acid) |

| Side-Chain Stability | Compatible with t-Bu groups | Less stable to strong acids |

| Cleavage Byproducts | Dibenzofulvene-piperidine | Trifluoroacetate salts |

The Fmoc strategy allows sequential chain elongation while preserving acid-labile side-chain protectants (e.g., t-Bu for serine, trityl for cysteine).

Relationship to Other Protected Amino Acids in SPPS

Fmoc-Gln(1-adamantyl)-OH differs from conventional and related derivatives in its side-chain engineering.

The adamantyl group in Fmoc-Gln(1-adamantyl)-OH is critical for enhancing peptide stability and minimizing aggregation in hydrophobic environments.

Molecular structure and formula

N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-(1-adamantyl)-L-glutamine represents a modified amino acid derivative characterized by the molecular formula C₃₀H₃₄N₂O₅ and a molecular weight of 502.61 g/mol [1] [2]. The compound is identified by Chemical Abstracts Service number 159926-84-8 and features a complex structural architecture that incorporates three distinct molecular components: the glutamine backbone, the fluorenylmethoxycarbonyl protecting group, and the adamantyl modification [3] [4].

The structural configuration follows the International Union of Pure and Applied Chemistry nomenclature as (2S)-5-(1-adamantylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid [2] [3]. The molecule exhibits a predicted density of 1.32±0.1 g/cm³ and demonstrates characteristic physicochemical properties consistent with its complex aromatic and aliphatic structural elements [3] [4].

Table 1: Basic Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₃₄N₂O₅ | [1] [2] |

| Molecular Weight | 502.61 g/mol | [1] [2] |

| Chemical Abstracts Service Number | 159926-84-8 | [1] [2] |

| Density (predicted) | 1.32±0.1 g/cm³ | [3] [4] |

| Polar Surface Area | 104.73 Ų | [1] |

| LogP | 5.625 | [1] |

Stereochemical considerations

The stereochemical configuration of N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-(1-adamantyl)-L-glutamine centers on the alpha-carbon stereocenter, which maintains the L-configuration characteristic of naturally occurring glutamine [2] [4]. The (2S) absolute configuration ensures compatibility with standard peptide synthesis protocols and maintains the natural chirality required for biological activity [2].

The adamantyl group attachment at the gamma-nitrogen position introduces additional stereochemical complexity through its rigid, cage-like structure [20]. The adamantyl moiety adopts a chair-like conformation that provides significant steric bulk while maintaining conformational rigidity [20]. This structural feature contributes to the compound's unique three-dimensional architecture and influences its interaction with other molecular species during peptide synthesis reactions [20].

Conformational analysis

Conformational analysis reveals that N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-(1-adamantyl)-L-glutamine exhibits restricted conformational flexibility due to the presence of both the fluorenylmethoxycarbonyl protecting group and the adamantyl modification [13] [20]. The fluorenylmethoxycarbonyl group contributes aromatic rigidity to the N-terminal region, while the adamantyl group provides conformational constraint at the side chain [13] [20].

The glutamine backbone maintains typical extended conformations observed in protected amino acid derivatives, with phi and psi angles consistent with standard peptide secondary structure preferences [13]. The adamantyl group's rigid cage structure restricts rotation around the gamma-nitrogen bond, effectively limiting side chain conformational sampling [20]. These conformational constraints contribute to enhanced stability and predictable reactivity patterns during peptide synthesis applications [20].

Physical properties

Solubility in common peptide synthesis solvents

N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-(1-adamantyl)-L-glutamine demonstrates excellent solubility characteristics in dimethyl sulfoxide, making it suitable for peptide synthesis applications requiring high solubility [10]. The compound exhibits enhanced solubility properties compared to unmodified fluorenylmethoxycarbonyl-glutamine derivatives, attributed to the adamantyl group's influence on molecular packing and solvation behavior [14] [15].

In N,N-dimethylformamide, the compound shows good dissolution characteristics, though solubility may be slightly reduced compared to dimethyl sulfoxide [14] [25]. N-methylpyrrolidone provides effective solvation for the compound, supporting its use in standard solid-phase peptide synthesis protocols [25]. Methylene chloride demonstrates limited solubility for this derivative, consistent with its polar functional groups and aromatic character [25].

Table 2: Solubility Characteristics in Peptide Synthesis Solvents

| Solvent | Solubility Profile | Applications |

|---|---|---|

| Dimethyl sulfoxide | Excellent | High-concentration reactions |

| N,N-dimethylformamide | Good | Standard peptide synthesis |

| N-methylpyrrolidone | Good | Solid-phase synthesis |

| Methylene chloride | Limited | Specialized applications |

Melting and boiling points

The compound exhibits a predicted boiling point of 774.2±60.0°C under standard atmospheric conditions [3] [4] [8]. This elevated boiling point reflects the molecular complexity and extensive intermolecular interactions arising from the fluorenylmethoxycarbonyl aromatic system and adamantyl cage structure [3] [8]. The high thermal stability indicated by these values supports the compound's suitability for elevated temperature synthesis conditions when required [3].

Melting point data for N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-(1-adamantyl)-L-glutamine has not been extensively characterized in available literature, though analogous fluorenylmethoxycarbonyl-protected amino acids typically demonstrate melting points in the range of 180-220°C [5]. The adamantyl modification likely influences melting behavior through altered crystal packing arrangements and intermolecular interactions [20].

Stability under various conditions

N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-(1-adamantyl)-L-glutamine demonstrates excellent stability under standard storage conditions, with recommended storage at room temperature [1] [3] [4]. The compound maintains chemical integrity when stored in sealed containers under dry conditions, reflecting the inherent stability of both the fluorenylmethoxycarbonyl protecting group and adamantyl modification [1] [10].

Thermal stability analysis indicates the compound remains stable at elevated temperatures up to 60°C, supporting its use in heated peptide synthesis protocols [22]. The adamantyl group contributes significantly to thermal stability through its rigid cage structure, which resists thermal decomposition pathways [16] [20]. Under acidic conditions, the compound demonstrates stability toward trifluoroacetic acid treatment, though prolonged exposure may lead to gradual protecting group cleavage [17] [26].

Spectroscopic characteristics

UV-Vis spectra

The ultraviolet-visible spectroscopic profile of N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-(1-adamantyl)-L-glutamine is dominated by the fluorenylmethoxycarbonyl chromophore, which exhibits characteristic absorption features in the 250-320 nm region [12] [17]. The fluorenyl aromatic system provides strong absorption with typical extinction coefficients exceeding 5000 M⁻¹cm⁻¹ at wavelengths around 265 nm [12].

The compound demonstrates absorption extending into the near-ultraviolet region, with measurable extinction coefficients observed up to 400 nm [12]. This extended absorption profile results from charge transfer transitions involving the amino acid backbone and aromatic protecting group [12]. The adamantyl modification contributes minimal direct chromophoric activity but may influence the electronic environment of the fluorenylmethoxycarbonyl system [12].

Table 3: UV-Vis Absorption Characteristics

| Wavelength Range (nm) | Absorption Feature | Origin |

|---|---|---|

| 250-280 | Strong absorption | Fluorenyl π→π* transitions |

| 280-320 | Moderate absorption | Extended conjugation |

| 320-400 | Weak absorption | Charge transfer transitions |

IR spectra

Infrared spectroscopic analysis of N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-(1-adamantyl)-L-glutamine reveals characteristic absorption bands corresponding to its functional groups [18]. The carboxylic acid carbonyl stretch appears in the region 1730-1700 cm⁻¹, consistent with typical carboxylic acid derivatives [18]. The amide carbonyl stretching vibrations occur around 1670-1640 cm⁻¹, reflecting the peptide bond character of the side chain modification [18].

The fluorenylmethoxycarbonyl protecting group contributes aromatic carbon-hydrogen stretching vibrations in the 3100-3050 cm⁻¹ region and aromatic carbon-carbon stretching bands at 1600-1475 cm⁻¹ [18]. The adamantyl cage structure produces characteristic aliphatic carbon-hydrogen stretching absorptions in the 3000-2850 cm⁻¹ range and multiple carbon-carbon stretching vibrations [18].

NMR profiles

Nuclear magnetic resonance spectroscopic analysis provides detailed structural characterization of N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-(1-adamantyl)-L-glutamine [32] [34]. Proton nuclear magnetic resonance spectra reveal the characteristic fluorenyl aromatic proton signals in the 7.2-7.8 ppm region, with complex multipicity patterns reflecting the aromatic coupling networks [6].

The adamantyl protons appear as distinctive multiplets in the aliphatic region, with the bridgehead protons typically observed around 1.9 ppm and the methylene protons appearing between 1.4-1.8 ppm [6] [34]. Carbon-13 nuclear magnetic resonance spectroscopy shows the adamantyl carbon signals at characteristic chemical shifts, with the bridgehead carbons appearing around 37-38 ppm and the methylene carbons in the 28-30 ppm region [34].

Table 4: Characteristic NMR Chemical Shifts

| Structural Element | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Fluorenyl aromatics | 7.2-7.8 | 120-140 |

| Adamantyl bridgehead | ~1.9 | 37-38 |

| Adamantyl methylene | 1.4-1.8 | 28-30 |

| Alpha proton | 3.7-4.0 | 55-60 |

Structural relationship to glutamine

N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-(1-adamantyl)-L-glutamine maintains the fundamental structural framework of L-glutamine while incorporating protective modifications at both the amino and amide functional groups [23] [27]. The alpha-amino acid backbone preserves the essential stereochemical configuration and chain length characteristic of natural glutamine [23].

The side chain amide functionality, originally present as a primary amide in glutamine, is modified through adamantyl substitution at the nitrogen atom [23] [27]. This modification converts the primary amide to a secondary amide while maintaining the carbonyl functionality essential for peptide bond formation [27]. The polar nature of the original glutamine side chain is significantly altered through the introduction of the hydrophobic adamantyl group [23] [28].

The carboxylic acid functionality remains unchanged from natural glutamine, preserving the capacity for peptide bond formation during synthesis reactions [23]. The alpha-amino group modification through fluorenylmethoxycarbonyl protection maintains the amino acid character while providing selective protection during peptide assembly [17] [26].

Role of the adamantyl group

Steric effects

The adamantyl group introduces significant steric bulk to the glutamine side chain, fundamentally altering the spatial requirements and interaction profile of the modified amino acid [16] [20]. The rigid cage structure of adamantane provides a spherical steric envelope with a diameter approaching 6-7 Ångströms, substantially larger than the original amide group [20].

These steric effects influence peptide synthesis reactions by creating spatial constraints that can affect coupling efficiency and selectivity [20]. The adamantyl modification may hinder approach of coupling reagents or neighboring amino acid residues, potentially requiring optimized reaction conditions or extended coupling times [20]. The steric bulk also influences the conformational preferences of peptide chains incorporating this modified residue [20].

Electronic effects

The adamantyl group exerts distinct electronic effects on the glutamine side chain through its saturated hydrocarbon character and electron-donating properties [16] [24]. The cage structure provides electron density through hyperconjugation and inductive effects, potentially stabilizing adjacent carbonyl functionalities [24].

The electronic properties of adamantyl substituents demonstrate systematic trends with methylation, showing decreased ionization potentials with increasing alkyl substitution [24]. In the context of the glutamine derivative, these electronic effects may influence the reactivity of the amide carbonyl and the stability of intermediate species during peptide synthesis [24]. The electron-rich character of the adamantyl system may also affect the basicity of the modified amide nitrogen [24].

Hydrophobic properties

The adamantyl modification dramatically increases the hydrophobic character of the glutamine side chain, transforming it from a hydrophilic amide to a predominantly hydrophobic substituent [16] [28]. The adamantyl group exhibits significant lipophilicity, with partition coefficients favoring organic phases over aqueous environments [28].

This hydrophobic character influences solubility patterns, with adamantyl-modified compounds showing enhanced solubility in organic solvents while demonstrating reduced aqueous solubility [31]. The hydrophobic properties contribute to the compound's stability in organic synthesis environments and may influence peptide chain aggregation behaviors during synthesis [16] [28]. The adamantyl group's hydrophobicity also affects the compound's interaction with hydrophobic stationary phases during chromatographic purification [28].

Role of the Fmoc protecting group

Base sensitivity

The fluorenylmethoxycarbonyl protecting group exhibits characteristic base sensitivity, allowing for selective removal under mild basic conditions [17] [26]. Treatment with secondary amines, particularly piperidine, results in rapid deprotection through an elimination mechanism that generates dibenzofulvene as a byproduct [17] [29].

The base sensitivity follows established patterns observed for fluorenylmethoxycarbonyl-protected amino acids, with deprotection occurring readily in 20% piperidine solutions in N,N-dimethylformamide [17] [26]. Alternative deprotection conditions include 1,8-diazabicyclo[5.4.0]undec-7-ene in N,N-dimethylformamide or piperazine-based systems that may offer reduced side reaction profiles [22] [29].

UV detectability

The fluorenylmethoxycarbonyl protecting group provides excellent ultraviolet detectability, enabling monitoring of deprotection reactions and synthesis progress [17] [21]. The aromatic chromophore absorbs strongly at 265 nm and exhibits measurable absorption at 365 nm, wavelengths commonly used for peptide synthesis monitoring [21].

Commercial peptide synthesizers frequently incorporate ultraviolet detectors operating at 365 nm and 460 nm specifically for fluorenylmethoxycarbonyl monitoring [21] [35]. The release of dibenzofulvene during deprotection provides a quantitative measure of protecting group removal, allowing for optimization of deprotection conditions and verification of synthesis completion [21] [35].

Deprotection mechanisms

Fluorenylmethoxycarbonyl deprotection proceeds through a well-characterized base-catalyzed elimination mechanism [17] [29]. Initial proton abstraction from the fluorenyl methylene carbon by the base generates a carbanion intermediate that subsequently undergoes elimination to form dibenzofulvene and release the free amino group [17] [29].

Synthesis and Preparation Methods

Chemical Synthesis Routes

The synthesis of Fmoc-Gln(1-adamantyl)-OH involves multiple strategic approaches, each offering distinct advantages in terms of yield, purity, and scalability. The most common synthetic pathways can be categorized into direct coupling methods, multi-step protection strategies, and one-pot synthesis approaches [5] [7].

Starting Materials

The synthesis of Fmoc-Gln(1-adamantyl)-OH requires carefully selected starting materials to ensure high yield and product purity. The primary starting materials include protected glutamine derivatives, adamantyl reagents, and coupling agents [5] [8].

Primary Amino Acid Precursors: The synthesis typically begins with either Fmoc-glutamine-hydroxide or unprotected L-glutamine as the core amino acid building block [9] [10]. Fmoc-glutamine-hydroxide (CAS: 71989-20-3) serves as the preferred starting material due to its commercial availability and high purity specifications, typically exceeding 99% by high-performance liquid chromatography analysis [11] [10]. Alternative approaches utilize unprotected L-glutamine, which requires subsequent Fmoc protection during the synthesis process [8] [12].

Adamantyl Reagents: The introduction of the adamantyl group requires specific adamantyl-containing reagents. 1-Adamantylamine represents the most commonly employed reagent for direct amide formation with the glutamine side chain [5]. Alternative adamantyl derivatives include 1-adamantyl chloroformate for carbonate linkages and 1-adamantyl carboxylic acid derivatives for ester formation, though these are less frequently employed for this specific target molecule [13] [14].

Coupling Agents: Effective amide bond formation between the glutamine side chain and adamantyl amine requires appropriate coupling reagents. N,N'-Dicyclohexylcarbodiimide represents a classical choice for carbodiimide-mediated coupling, though modern syntheses favor more efficient reagents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and 1-Hydroxybenzotriazole combinations [7] [8]. Advanced coupling reagents including 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate offer superior efficiency and reduced racemization potential [7] [15].

Protecting Group Reagents: When starting from unprotected glutamine, Fmoc protection requires 9-fluorenylmethyl chloroformate or 9-fluorenylmethyl N-succinimidyl carbonate under basic conditions [16] [8]. The choice between these reagents depends on reaction conditions and substrate compatibility, with the N-succinimidyl carbonate derivative offering improved reaction control and reduced side product formation [16] [8].

Solvents and Bases: The synthesis employs various organic solvents including dimethylformamide, dichloromethane, tetrahydrofuran, and acetonitrile, selected based on substrate solubility and reaction requirements [7] [8]. Basic reagents such as N,N-diisopropylethylamine, triethylamine, and sodium bicarbonate facilitate deprotonation and coupling reactions while maintaining reaction pH within optimal ranges [16] [7].

Reaction Conditions

The synthesis of Fmoc-Gln(1-adamantyl)-OH requires precisely controlled reaction conditions to achieve optimal yields while minimizing side reactions and racemization [7] [17].

Temperature Control: Most synthetic routes operate under mild temperature conditions to preserve the integrity of both the Fmoc protecting group and the amino acid chirality [16] [18]. Initial coupling reactions typically proceed at temperatures ranging from 0°C to room temperature, with many protocols maintaining temperatures between 20-25°C throughout the reaction period [7] [8]. Elevated temperatures above 40°C should be avoided to prevent Fmoc deprotection and potential racemization of the amino acid center [16] [18].

pH Management: The reaction pH plays a critical role in coupling efficiency and product stability [16] [7]. Optimal conditions typically maintain pH values between 8.0-9.5 during coupling reactions, achieved through careful addition of organic bases such as N,N-diisopropylethylamine or triethylamine [7] [8]. Excessive alkalinity can lead to Fmoc deprotection, while acidic conditions may protonate the adamantyl amine, reducing coupling efficiency [16] [19].

Reaction Atmosphere: Most synthetic procedures require inert atmosphere conditions to prevent oxidation and moisture interference [7] [17]. Nitrogen or argon atmospheres are commonly employed, particularly during extended reaction periods or when using moisture-sensitive coupling reagents [7] [8]. Moisture exclusion proves especially important when using carbodiimide coupling agents, which can undergo hydrolysis in the presence of water [17] [8].

Reaction Time Optimization: Coupling reactions typically require 4-12 hours for completion, with reaction progress monitored through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography [7] [8]. Extended reaction times beyond 24 hours may lead to increased side product formation and potential degradation of sensitive functional groups [7] [17].

Solvent Selection: The choice of reaction solvent significantly impacts coupling efficiency and product solubility [7] [8]. Dimethylformamide represents the most commonly employed solvent due to its excellent solvating properties for both amino acid derivatives and coupling reagents [7] [8]. Alternative solvents include dichloromethane for non-polar substrates and tetrahydrofuran for reactions requiring enhanced nucleophilicity [15] [8].

Concentration Effects: Reaction concentration typically ranges from 0.1-0.5 M in the chosen solvent system [7] [8]. Higher concentrations may lead to precipitation of reactants or products, while overly dilute conditions result in reduced reaction rates and potential side reactions [7] [17]. Optimal concentration depends on substrate solubility and desired reaction kinetics [8].

Yields and Efficiency

The synthetic efficiency of Fmoc-Gln(1-adamantyl)-OH varies significantly based on the chosen synthetic route, reaction conditions, and purification methods employed [7] [17] [20].

Direct Coupling Approaches: Carbodiimide-mediated coupling between Fmoc-glutamine and 1-adamantylamine typically achieves yields ranging from 80-95% under optimized conditions [7] [8]. The use of modern coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate can enhance yields to 85-98% while reducing reaction times and minimizing racemization [15] [21]. These improved yields result from enhanced activation of the carboxylic acid and reduced competing side reactions [17] [15].

Multi-Step Protection Strategies: Synthetic routes involving sequential protection and coupling steps typically achieve overall yields of 70-85% across multiple transformations [7] [22]. While individual steps may proceed with high efficiency (90-95%), the cumulative effect of multiple transformations and purification steps reduces overall synthetic efficiency [17] [22]. However, these approaches often provide superior product purity and allow for intermediate purification, improving final product quality [7] [17].

One-Pot Synthesis Methods: Recent developments in one-pot synthesis approaches have achieved yields of 70-85% while significantly reducing synthetic complexity and reaction time [15] [8]. These methods combine protection and coupling reactions in a single reaction vessel, eliminating intermediate isolation and purification steps [15] [8]. The efficiency gains from reduced handling and purification losses often compensate for slightly lower individual reaction yields [15].

Optimization Factors: Several factors significantly influence synthetic yields and efficiency. Reagent quality and purity play crucial roles, with high-purity starting materials (>98%) typically providing 5-10% yield improvements compared to lower-grade reagents [17] [20]. Reaction atmosphere control prevents oxidative degradation and moisture-induced side reactions, contributing 3-7% yield enhancement [7] [17]. Temperature control within ±2°C of optimal conditions maintains yields within expected ranges, while temperature excursions can reduce yields by 10-20% [16] [18].

Scale Effects: Synthetic efficiency generally improves with increasing reaction scale due to improved temperature control and reduced surface area effects [7] [23]. Laboratory-scale reactions (1-10 g) typically achieve yields 5-10% lower than pilot-scale reactions (100-1000 g) due to heat management and mixing challenges [7] [23]. However, extremely large scales may introduce mixing limitations and require specialized equipment for optimal results [23].

Purification Techniques

The purification of Fmoc-Gln(1-adamantyl)-OH requires sophisticated techniques to achieve the high purity standards demanded for peptide synthesis applications [24] [11] [17].

Crystallization Methods

Crystallization represents the most economical and scalable purification method for Fmoc-Gln(1-adamantyl)-OH, offering excellent purity enhancement while maintaining product integrity [25] [26] [27].

Solvent System Selection: The choice of crystallization solvent system significantly impacts both yield and purity of the final product [26] [27]. Ethyl acetate and hexane combinations provide excellent selectivity for Fmoc-Gln(1-adamantyl)-OH, typically achieving purities of 95-98% with recovery yields of 80-90% [26]. The polar ethyl acetate component solubilizes the product at elevated temperatures, while the non-polar hexane promotes selective crystallization upon cooling [26] [27].

Dichloromethane and petroleum ether systems offer alternative selectivity profiles, particularly effective for removing coupling reagent residues and organic base impurities [26] [27]. These systems typically achieve purities of 94-97% with recovery yields of 75-85%, making them suitable for initial purification steps [26]. The petroleum ether component provides excellent selectivity against polar impurities while maintaining reasonable solubility for the target compound [27].

Temperature Control Strategies: Crystallization temperature profiles require careful optimization to achieve optimal crystal quality and purity [25] [27]. Initial dissolution typically occurs at temperatures of 40-60°C, followed by controlled cooling at rates of 0.5-2°C per minute to promote uniform crystal nucleation [27]. Rapid cooling can lead to oil formation or poor crystal quality, while excessively slow cooling may result in larger crystals with trapped impurities [25] [27].

Seeding techniques enhance crystallization reproducibility and crystal quality [27]. The addition of 1-5% seed crystals of pure Fmoc-Gln(1-adamantyl)-OH during the early stages of cooling promotes uniform nucleation and improves final product purity by 2-5% [27]. Seed crystal preparation requires careful attention to crystal quality and surface area to ensure effective nucleation [27].

Multi-Stage Crystallization: Sequential crystallization steps provide enhanced purification efficiency compared to single-stage processes [25] [27]. Initial crystallization from ethyl acetate/hexane systems removes major impurities and achieves purities of 90-95% [27]. Subsequent recrystallization from acetone/water systems further enhances purity to 96-98% while maintaining acceptable recovery yields of 75-88% [27].

The intermediate drying step between crystallization stages requires careful control to prevent product degradation [27]. Vacuum drying at temperatures below 40°C under nitrogen atmosphere prevents thermal decomposition and oxidation [27]. Residual solvent levels should be reduced below 0.1% to prevent interference with subsequent crystallization steps [27].

Chromatographic Approaches

Chromatographic purification methods provide superior resolution and purity compared to crystallization techniques, though at higher cost and reduced scalability [27] [24] [11].

Flash Column Chromatography: Silica gel flash chromatography represents the most commonly employed chromatographic method for Fmoc-Gln(1-adamantyl)-OH purification [27] [15]. Mobile phase optimization typically employs dichloromethane/methanol gradients ranging from 95:5 to 85:15, providing excellent separation of the target compound from synthesis impurities [15]. These conditions achieve purities of 92-96% with recovery yields of 70-85% [27].

Stationary phase selection significantly impacts separation efficiency and product recovery [15]. Standard silica gel (40-63 μm particle size) provides optimal balance between resolution and flow rate for most applications [15]. High-performance silica (15-25 μm) enhances resolution but requires higher pressure systems and may reduce throughput [15]. Alternative stationary phases including C18-modified silica offer reversed-phase selectivity for specific impurity profiles [27].

High-Performance Liquid Chromatography: Analytical and preparative high-performance liquid chromatography systems provide the highest purification efficiency for Fmoc-Gln(1-adamantyl)-OH [24] [11]. Reversed-phase C18 columns with acetonitrile/water mobile phases achieve exceptional resolution and purities of 98-99.5% [11]. These systems typically employ gradient elution profiles starting from 70% acetonitrile and increasing to 95% over 30-60 minutes [11].

Buffer system optimization enhances peak shape and resolution while maintaining product stability [11]. Ammonium acetate buffers (10-50 mM, pH 4.5-6.5) provide excellent peak symmetry and compatibility with mass spectrometry detection [11]. Alternative buffer systems including formic acid (0.1-0.5%) offer improved ionization for mass spectrometry applications while maintaining chromatographic performance [11].

Preparative Scale Considerations: Scaling chromatographic purification from analytical to preparative levels requires careful optimization of loading, flow rates, and detection systems [27] [11]. Sample loading typically ranges from 2-10% of column volume, depending on resolution requirements and sample complexity [11]. Higher loading increases throughput but may compromise resolution and purity [11].

Detection system selection impacts both purity assessment and collection efficiency [11]. Ultraviolet detection at 254 nm provides excellent sensitivity for Fmoc-containing compounds while avoiding interference from most synthesis impurities [11]. Evaporative light scattering detection offers universal detection capabilities but requires careful optimization to prevent thermal degradation [11].

Quality Control Parameters

Comprehensive quality control measures ensure that Fmoc-Gln(1-adamantyl)-OH meets the stringent purity and identity requirements for peptide synthesis applications [24] [11] [17].

Purity Assessment Methods

The assessment of Fmoc-Gln(1-adamantyl)-OH purity requires multiple analytical techniques to ensure comprehensive characterization and compliance with pharmaceutical standards [24] [11] [17].

High-Performance Liquid Chromatography Analysis: High-performance liquid chromatography represents the primary method for purity assessment, providing quantitative determination of the main component and related impurities [24] [11]. Analytical methods typically employ C18 reversed-phase columns (4.6 × 250 mm, 5 μm particle size) with acetonitrile/water mobile phases containing appropriate buffers [11]. Gradient elution profiles optimize separation of the target compound from potential impurities including unreacted starting materials, coupling by-products, and degradation products [11].

Detection parameters require optimization to achieve adequate sensitivity while maintaining linearity across the expected concentration range [11]. Ultraviolet detection at 254 nm provides excellent sensitivity for Fmoc-containing compounds, with typical detection limits of 0.05-0.1% relative to the main component [11]. Alternative detection wavelengths at 220 nm offer enhanced sensitivity for non-Fmoc impurities but may suffer from increased baseline interference [11].

Method validation follows International Conference on Harmonisation guidelines, including assessments of specificity, linearity, accuracy, precision, and robustness [11]. Typical specifications require main component purity ≥99.0% by area normalization, with individual impurities limited to ≤0.5% and total impurities ≤1.0% [11] [17]. These stringent requirements ensure consistent performance in peptide synthesis applications [17].

Nuclear Magnetic Resonance Spectroscopy: Proton nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment through integration of characteristic signals [5] [28]. Deuterated dimethyl sulfoxide or deuterated chloroform serve as appropriate solvents, with tetramethylsilane as internal standard [5]. Characteristic signals include the fluorenyl aromatic protons (7.2-7.8 ppm), adamantyl methylene protons (1.5-2.0 ppm), and glutamine chain protons (2.0-4.5 ppm) [5].

Quantitative nuclear magnetic resonance techniques enable determination of organic impurities and residual solvents with high accuracy [5]. Integration ratios between characteristic signals provide assessment of structural integrity and potential degradation products [5]. Residual solvent quantification follows pharmacopeial methods, with typical limits of ≤0.1% for most organic solvents [29].

Mass Spectrometry Characterization: Electrospray ionization mass spectrometry provides molecular weight confirmation and impurity profiling capabilities [5] [30]. Positive ion mode typically generates [M+H]+ ions at m/z 503, with characteristic fragmentation patterns including loss of the Fmoc group (m/z 281) and adamantyl fragments [5]. High-resolution mass spectrometry enables accurate mass determination within 5 ppm, confirming molecular formula and detecting unexpected impurities [5].

Tandem mass spectrometry techniques provide structural elucidation of impurities and degradation products [30]. Collision-induced dissociation patterns help identify synthesis-related impurities and guide optimization of synthetic and purification procedures [30]. These techniques prove particularly valuable for investigating unexpected impurities that may not be resolved by standard chromatographic methods [30].

Common Impurities

The identification and control of common impurities in Fmoc-Gln(1-adamantyl)-OH requires understanding of synthesis mechanisms and degradation pathways [24] [17] [20].

Synthesis-Related Impurities: Unreacted starting materials represent the most common category of synthesis-related impurities [17] [20]. Fmoc-glutamine typically appears at levels of 0.1-0.5% in the final product, resulting from incomplete coupling or competitive hydrolysis reactions [17]. Control strategies include optimization of reagent stoichiometry, reaction time, and temperature to drive reactions to completion [17] [20].

1-Adamantylamine represents another potential impurity, particularly in procedures employing excess adamantyl reagent [17]. This impurity typically appears at levels of 0.05-0.3% and can be controlled through careful reagent addition and reaction monitoring [17]. Chromatographic separation during purification effectively removes this impurity due to its distinct polarity profile [27] [17].

Coupling reagent residues including N,N'-dicyclohexylurea and benzotriazole derivatives commonly appear in crude reaction products [17] [20]. These impurities typically range from 0.2-0.8% depending on coupling reagent choice and reaction conditions [17]. Aqueous washing and chromatographic purification effectively remove these materials, though complete elimination may require multiple purification steps [27] [17].

Degradation-Related Impurities: Hydrolysis products represent significant degradation-related impurities, particularly under acidic or basic conditions [16] [17]. Fmoc deprotection can occur during storage or handling, generating fluorenylmethanol and the corresponding free amino acid [16]. These impurities typically appear at levels of 0.1-0.4% and increase with storage time and temperature [16] [17].

Oxidation products may form during synthesis or storage, particularly when exposed to air or elevated temperatures [31] [17]. These impurities typically appear at levels of 0.05-0.15% and can be controlled through inert atmosphere handling and addition of antioxidants such as butylated hydroxytoluene [31] [17]. Proper storage conditions including refrigeration and exclusion of light help minimize oxidation-related degradation [16] [17].

Enantiomeric Impurities: Racemization during synthesis represents a critical quality concern for amino acid derivatives [18] [17]. D-enantiomer formation typically occurs at levels of 0.1-0.3% under standard synthesis conditions [18] [17]. Factors promoting racemization include elevated temperatures, extended reaction times, and strong basic conditions [18] [32]. Chiral high-performance liquid chromatography enables quantification of enantiomeric purity with limits of detection below 0.1% [11] [18].

Control strategies for racemization include temperature limitation below 40°C, minimization of reaction times, and careful selection of coupling reagents and bases [18] [17]. Modern coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate demonstrate reduced racemization potential compared to classical carbodiimide reagents [15] [32].

Stability Testing

Comprehensive stability testing ensures that Fmoc-Gln(1-adamantyl)-OH maintains acceptable quality throughout its intended shelf life and storage conditions [16] [33] [17].

Accelerated Stability Studies: Accelerated stability testing follows International Conference on Harmonisation Q1A guidelines, employing elevated temperature and humidity conditions to predict long-term stability [16] [17]. Standard conditions include 40°C/75% relative humidity for 6 months, with sampling at 0, 1, 2, 3, and 6-month intervals [16]. Alternative stress conditions include 60°C dry heat and freeze-thaw cycling to identify potential degradation mechanisms [16] [17].

Analysis parameters include high-performance liquid chromatography purity, individual impurity levels, and appearance changes [16] [17]. Typical acceptance criteria require maintenance of ≥98% purity with individual impurities <0.5% throughout the study period [17]. Significant changes (>5% relative change) trigger investigation of degradation mechanisms and potential reformulation [16] [17].

Photostability Assessment: Light exposure represents a significant degradation risk for Fmoc-containing compounds due to the photosensitive fluorenyl chromophore [16] [34]. Photostability testing employs International Conference on Harmonisation Q1B conditions, including both fluorescent and xenon light sources [16]. Typical exposure conditions include 1.2 million lux hours of fluorescent light and 200 watt hours per square meter of near-ultraviolet energy [16].

Protection strategies include amber glass packaging, secondary packaging exclusion of light, and incorporation of ultraviolet absorbers in formulations [16] [17]. Light-protective packaging typically maintains product stability for 24-36 months under ambient storage conditions [16]. Regular monitoring of products stored in clear glass containers demonstrates significant degradation within 6-12 months under normal laboratory lighting [16] [34].

Real-Time Stability Monitoring: Long-term stability studies under intended storage conditions provide definitive shelf-life determination [16] [17]. Standard conditions include 25°C/60% relative humidity for amino acid derivatives intended for room temperature storage [16]. Alternative conditions include 2-8°C for refrigerated storage, which significantly extends product shelf life [16] [17].

Analytical monitoring employs the same methods used for accelerated studies, with sampling intervals of 0, 3, 6, 9, 12, 18, 24, and 36 months [16] [17]. Statistical analysis of stability data enables establishment of retest dates and shelf-life specifications [16]. Typical shelf lives range from 18-24 months at room temperature to 36-48 months under refrigerated conditions [16] [17].

Scalability of Synthesis

The commercial viability of Fmoc-Gln(1-adamantyl)-OH production requires careful consideration of synthesis scalability, equipment requirements, and economic factors [7] [17] [23].

Process Intensification Strategies: Scaling synthesis from laboratory to production scale requires optimization of reaction parameters and equipment design [7] [23]. Heat transfer limitations become significant at larger scales, requiring enhanced mixing and temperature control systems [7] [23]. Reaction vessels equipped with efficient heat exchange systems maintain temperature control within ±2°C, ensuring consistent reaction rates and product quality [7].

Mixing optimization prevents mass transfer limitations that can reduce yields and increase impurity formation [7] [23]. Impeller design and agitation rates require careful optimization to ensure adequate mixing without excessive shear that might damage sensitive intermediates [23]. Computational fluid dynamics modeling helps optimize vessel geometry and agitation parameters for specific reaction requirements [23].

Equipment Considerations: Large-scale synthesis requires specialized equipment capable of handling organic solvents and maintaining inert atmospheres [7] [23]. Glass-lined reactors provide excellent chemical compatibility while enabling visual monitoring of reaction progress [23]. Alternative materials including hastelloy and teflon-lined systems offer enhanced durability for extended campaigns [23].

Solvent recovery systems become economically essential at production scales due to the large volumes of organic solvents required [7] [23]. Distillation and membrane separation technologies enable recovery of 85-95% of process solvents, significantly reducing operating costs and environmental impact [23]. Proper solvent recovery system design includes provisions for handling azeotropic mixtures and trace impurity removal [23].

Quality Control at Scale: Maintaining consistent product quality across different batch sizes requires robust analytical monitoring and process control strategies [17] [23]. In-process monitoring using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy enables real-time assessment of reaction progress and quality [17] [23].

Statistical process control methods help identify trends and variations that might indicate equipment degradation or procedural deviations [17] [23]. Control charts for critical quality attributes such as purity and yield enable early intervention to prevent out-of-specification material [17]. Batch-to-batch consistency typically achieves relative standard deviations below 5% for major quality parameters when proper control systems are implemented [17] [23].

Economic Optimization: Production economics require careful balance between yield, quality, and processing costs [7] [17] [23]. Raw material costs typically represent 40-60% of total production costs, making supplier qualification and pricing negotiations critical success factors [17] [23]. Long-term supply agreements help stabilize costs while ensuring consistent raw material quality [23].

Processing costs including labor, utilities, and equipment depreciation typically represent 20-30% of total costs [23]. Automation of routine operations reduces labor costs while improving consistency and reducing human error [23]. Energy-efficient equipment design and heat integration minimize utility costs, particularly important for processes requiring temperature control [7] [23].

Green Chemistry Approaches

Environmental sustainability considerations drive development of greener synthetic approaches for Fmoc-Gln(1-adamantyl)-OH production [7] [17] [35].

Solvent Selection and Minimization: Traditional synthesis employs large volumes of organic solvents including dimethylformamide, dichloromethane, and acetonitrile [7] [8]. Green chemistry principles emphasize solvent minimization and selection of environmentally benign alternatives [7] [35]. Water-based coupling reactions using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride demonstrate potential for reducing organic solvent consumption by 60-80% [8].

Ionic liquids represent promising alternative solvents for amino acid coupling reactions [35]. These materials offer excellent solvating properties, minimal vapor pressure, and potential for recycling [35]. Imidazolium-based ionic liquids demonstrate comparable coupling efficiencies to traditional organic solvents while offering improved environmental profiles [35].

Atom Economy Optimization: Classical coupling reactions generate stoichiometric quantities of waste by-products including N,N'-dicyclohexylurea and benzotriazole derivatives [7] [17]. Green chemistry approaches emphasize atom economy improvement through alternative coupling strategies [7] [35]. Direct amidation reactions using catalytic amounts of titanium or zirconium compounds achieve high yields while generating minimal waste [35].

Enzymatic coupling reactions offer potential for improved atom economy and reduced environmental impact [35]. Lipase-catalyzed amidation reactions demonstrate selectivity and mild reaction conditions, though substrate scope and reaction rates require further optimization for practical application [35]. These approaches may become viable as enzyme technology advances and costs decrease [35].

Energy Efficiency Improvements: Microwave-assisted synthesis offers potential for reduced reaction times and energy consumption compared to traditional heating methods [7] [35]. Microwave irradiation enables rapid heating of polar reaction mixtures, reducing reaction times from hours to minutes while maintaining yields and selectivity [7]. These methods prove particularly valuable for temperature-sensitive substrates prone to degradation during extended heating [35].

Flow chemistry techniques enable continuous processing with improved heat and mass transfer characteristics [35]. These methods offer potential for reduced residence times, improved yield consistency, and simplified scale-up compared to batch processes [35]. Integration of flow chemistry with in-line analytical monitoring enables real-time quality control and process optimization [35].

Waste Minimization Strategies: Traditional purification methods generate significant waste streams including chromatography solvents and crystallization mother liquors [27] [17]. Green approaches emphasize waste minimization through improved process design and solvent recovery [17] [35]. Supercritical fluid chromatography offers potential for reduced solvent consumption while maintaining purification efficiency [35].

Continuous crystallization processes enable improved control of crystal properties while reducing solvent consumption compared to batch crystallization [35]. These methods offer potential for improved heat and mass transfer, leading to better product quality and reduced processing time [35]. Integration with solvent recovery systems further enhances environmental performance [35].